2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide
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Overview
Description
2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide is a versatile organic compound characterized by its unique molecular structure, which includes an amino group, a methyl group, and a thiophen-3-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3-carboxaldehyde and methylamine as the primary starting materials.
Formation of Intermediate: Thiophene-3-carboxaldehyde is reacted with methylamine to form an intermediate imine compound.
Acetylation: The intermediate imine is then acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the thiophene ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as thiophene-3-carboxylic acid.
Reduction Products: Reduction can produce compounds like 2-amino-N-methyl-N-thiophen-3-ylmethyl-ethanol.
Substitution Products: Substitution reactions can lead to a range of derivatives with different functional groups attached to the thiophene ring.
Scientific Research Applications
2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide has found applications in various scientific research areas:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide is similar to other thiophene derivatives, such as:
2-Amino-N-ethyl-N-thiophen-3-ylmethyl-acetamide
2-Amino-N-propyl-N-thiophen-3-ylmethyl-acetamide
2-Amino-N-butyl-N-thiophen-3-ylmethyl-acetamide
These compounds share a similar core structure but differ in the alkyl group attached to the nitrogen atom. The presence of different alkyl groups can influence the compound's properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-amino-N-methyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-10(8(11)4-9)5-7-2-3-12-6-7/h2-3,6H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNDSBSDJGSNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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